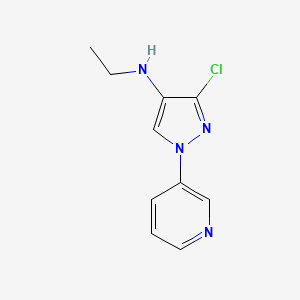

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Übersicht

Beschreibung

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine typically involves the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an intermediate pyrazolidine carboxylate. This intermediate is then chlorinated, oxidized, and hydrolyzed to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 3 of the pyrazole ring undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

These substitutions are accelerated by polar aprotic solvents (e.g., DMF) and catalytic bases like triethylamine .

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in palladium-catalyzed couplings, forming complex heterocycles:

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃

-

Conditions : Dioxane/water, 90°C

-

Product : 3-Aryl-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives

Buchwald–Hartwig Amination

-

Reagents : Aryl halides, Pd₂(dba)₃, Xantphos

-

Conditions : Toluene, 110°C

-

Product : N-ethyl-4-(arylamino)-3-chloro-1-(pyridin-3-yl)-1H-pyrazole

These reactions enable the synthesis of bioactive molecules, including kinase inhibitors and pesticidal agents .

Amide Formation

The ethylamine group reacts with acyl chlorides or anhydrides:

-

Reagent : 3,3,3-Trifluoropropylsulfanylpropanoyl chloride

-

Conditions : THF, 0°C → RT

-

Product : N-[3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)sulfanyl]propanamide (tyclopyrazoflor)

Oxidation and Reduction

-

Oxidation : MnO₂ in CH₂Cl₂ converts the ethylamine group to a nitroso derivative.

-

Reduction : H₂/Pd-C reduces the pyridine ring to piperidine under high pressure.

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 250°C, releasing HCl and pyridine derivatives .

-

pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases at the sulfonamide or ester linkages .

This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it invaluable for developing agrochemicals (e.g., tyclopyrazoflor ) and pharmacologically active molecules. Future research may explore enantioselective modifications and green chemistry approaches to enhance sustainability .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits promising biological activities, making it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets, which may include enzymes, receptors, or proteins involved in various biological pathways.

Potential Therapeutic Uses :

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

- Antimicrobial Effects : Research has indicated that this compound could exhibit activity against certain bacterial strains, suggesting its use as an antimicrobial agent.

Agricultural Applications

In agricultural science, the compound is being explored for its potential as a pesticide or herbicide. Its structural similarity to other bioactive compounds allows for the development of new pest control agents that are effective yet environmentally friendly.

Case Study: Pesticide Development

A notable case study involves the evaluation of this compound as a component in integrated pest management systems. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects.

Wirkmechanismus

The mechanism by which 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-chloro-1H-pyrazol-1-yl)pyridine: Shares a similar pyrazole-pyridine structure but lacks the N-ethyl group.

3-bromo-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the N-ethyl group and chlorine atom can affect its interaction with molecular targets and its overall chemical properties .

Biologische Aktivität

3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS Number: 1374320-45-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring fused with a pyridine moiety, which is known to influence its pharmacological properties. The exploration of its biological activity encompasses various domains, including anticancer, anti-inflammatory, and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the chlorine atom and the N-ethyl group plays a crucial role in modulating these interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds containing the pyrazole structure. Specifically, derivatives similar to this compound have demonstrated significant antiproliferative activity against several cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Significant growth inhibition |

| Liver Cancer | HepG2 | Antiproliferative effects observed |

| Colorectal Cancer | HT29 | Notable cytotoxicity |

| Renal Cancer | 786-O | Reduced cell viability |

Studies indicate that compounds with the 1H-pyrazole scaffold can inhibit the growth of various cancer types, including lung, brain, and colorectal cancers .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:

| Compound | COX Inhibition (IC50) |

|---|---|

| 3-chloro-N-ethyl-pyrazole | 5.40 μM (COX-1) |

| 0.01 μM (COX-2) | |

| Selectivity index >344 |

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory agents with high selectivity for COX enzymes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still required for comprehensive understanding.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound. For instance:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer activities in vitro, finding that those with halogen substitutions exhibited enhanced potency against certain cancer cell lines .

- In Vivo Studies : Animal models have been utilized to further explore the anti-inflammatory effects of pyrazole derivatives, showing promising results in reducing edema in carrageenan-induced models .

Eigenschaften

IUPAC Name |

3-chloro-N-ethyl-1-pyridin-3-ylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-2-13-9-7-15(14-10(9)11)8-4-3-5-12-6-8/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUMSCJUXIVSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN(N=C1Cl)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.